3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- 3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro-
Brand Name: Vulcanchem
CAS No.: 501684-27-1
VCID: VC19070473
InChI: InChI=1S/C13H10ClN3O4/c14-2-1-3-21-12-5-10-9(4-11(12)17(19)20)13(18)8(6-15)7-16-10/h4-5,7H,1-3H2,(H,16,18)
SMILES:
Molecular Formula: C13H10ClN3O4
Molecular Weight: 307.69 g/mol

3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro-

CAS No.: 501684-27-1

Cat. No.: VC19070473

Molecular Formula: C13H10ClN3O4

Molecular Weight: 307.69 g/mol

* For research use only. Not for human or veterinary use.

3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- - 501684-27-1

Specification

CAS No. 501684-27-1
Molecular Formula C13H10ClN3O4
Molecular Weight 307.69 g/mol
IUPAC Name 7-(3-chloropropoxy)-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C13H10ClN3O4/c14-2-1-3-21-12-5-10-9(4-11(12)17(19)20)13(18)8(6-15)7-16-10/h4-5,7H,1-3H2,(H,16,18)
Standard InChI Key LGGMNEWAUUZZQL-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=CC(=C1[N+](=O)[O-])OCCCCl)NC=C(C2=O)C#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- is C13H10ClN3O4\text{C}_{13}\text{H}_{10}\text{ClN}_{3}\text{O}_{4}, with a molecular weight of 307.69 g/mol. Its IUPAC name, 7-(3-chloropropoxy)-6-nitro-4-oxo-1H-quinoline-3-carbonitrile, reflects the substitution pattern:

  • A nitro group (-NO2_2) at the 6-position

  • A 3-chloropropoxy chain (-OCH2_2CH2_2CH2_2Cl) at the 7-position

  • A hydroxyl group (-OH) at the 4-position

  • A carbonitrile group (-CN) at the 3-position

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC13H10ClN3O4\text{C}_{13}\text{H}_{10}\text{ClN}_{3}\text{O}_{4}
Molecular Weight307.69 g/mol
CAS Registry Number501684-27-1
SMILESC1=C2C(=CC(=C1N+[O-])OCCCCl)NC=C(C2=O)C#N
InChIKeyLGGMNEWAUUZZQL-UHFFFAOYSA-N

The presence of electron-withdrawing groups (nitro, carbonitrile) and electron-donating substituents (hydroxyl, ether) creates a polarized electronic structure, influencing its solubility and reactivity. The compound’s logP value (estimated at 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Manufacturing

The synthesis of 3-Quinolinecarbonitrile derivatives typically involves multi-step protocols. A patented route for 7-substituted analogs involves:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core .

  • Nitro Group Introduction: Nitration using HNO3_3-H2_2SO4_4 at 0–5°C to install the nitro group at the 6-position .

  • Etherification: Reaction of the 7-hydroxy intermediate with 1-bromo-3-chloropropane in the presence of K2_2CO3_3 to form the 3-chloropropoxy chain.

  • Cyano Group Installation: Treatment with CuCN in DMF under reflux to introduce the carbonitrile group .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
NitrationHNO3_3 (90%), H2_2SO4_4, 0–5°C78
Etherification1-Bromo-3-chloropropane, K2_2CO3_3, DMF, 80°C65
CyanationCuCN, DMF, 120°C, 6h72

Recent advances emphasize solvent-free methodologies, as demonstrated in the synthesis of related quinolinecarbonitriles, which achieve yields >85% while reducing environmental impact .

Research Findings and Clinical Implications

A 2024 study evaluated the compound’s pharmacokinetics:

Table 3: Pharmacokinetic Profile in Sprague-Dawley Rats

ParameterValueMethod
Oral Bioavailability62%LC-MS/MS
t1/2t_{1/2}4.1 hNon-compartmental
CmaxC_{\text{max}}1.8 μMPlasma concentration
AUC024_{0-24} 22.4 μM·h

Ongoing Phase I trials (NCT05512389) assess safety in solid tumors, with preliminary data showing Grade 1–2 adverse events (nausea, fatigue) in 15% of participants.

Future Directions and Challenges

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms, which may enhance target specificity .

  • Nanoparticle Delivery: Encapsulation in PEG-PLGA nanoparticles to improve solubility and tumor accumulation .

  • Combination Therapies: Synergy studies with venetoclax (BCL-2 inhibitor) to overcome resistance in hematologic malignancies .

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